Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an isoxazole ring, a dihydro-2-oxazolyl group, and a phenoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Dihydro-2-oxazolyl Group: This step involves the reaction of an appropriate precursor with an oxazoline derivative under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoxazole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the isoxazole and phenoxy groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds in the isoxazole family with different substituents.
Oxazoline Derivatives: Compounds containing the oxazoline ring with various functional groups.
Phenoxy Derivatives: Compounds with phenoxy groups attached to different core structures.
Uniqueness
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105639-08-5 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-propan-2-ylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-15(2)19-14-17(21-22-10-12-25-21)8-9-20(19)24-11-6-4-5-7-18-13-16(3)23-26-18/h8-9,13-15H,4-7,10-12H2,1-3H3 |
InChI Key |
APTWZLHUHMDJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(C)C |
Origin of Product |
United States |
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